BMS-536924

Description

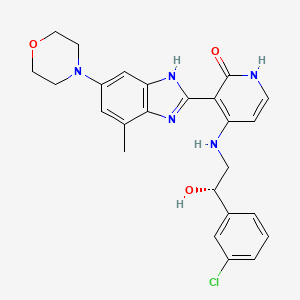

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVZORIKUNOTCS-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468740-43-4 | |

| Record name | BMS-536924 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468740434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-536924 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40E3AZG1MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of BMS-536924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-536924 is a potent, orally bioavailable, small-molecule inhibitor that has garnered significant interest in the field of oncology for its targeted mechanism of action. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailing its primary molecular targets, the downstream signaling pathways it modulates, and the consequential effects on cancer cell proliferation and survival. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to support researchers and drug development professionals in their understanding and application of this compound.

Core Mechanism of Action: Dual Inhibition of IGF-1R and IR

This compound functions as an ATP-competitive inhibitor, primarily targeting the kinase domains of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation.[3] This dual inhibition is a key feature of its mechanism, as both IGF-1R and IR signaling pathways are implicated in tumor growth, proliferation, and survival.[3][4]

The inhibition of IGF-1R and IR kinase activity by this compound leads to the suppression of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][3][5] These pathways are critical for regulating cell cycle progression, apoptosis, and cell growth.

Quantitative Data: Inhibitory Profile and Cellular Effects

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Insulin Receptor (IR) | 73[1][2] |

| IGF-1R | 100[1][2] |

| Focal Adhesion Kinase (FAK) | 150[1][3] |

| Lck | 341[1][3] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48[1] |

| Rh41 | Rhabdomyosarcoma | 0.069[4] |

| Rh36 | Rhabdomyosarcoma | 1.6[4] |

| A673 | Ewing's Sarcoma | 0.03 |

| TC-71 | Ewing's Sarcoma | 0.04 |

| SK-N-MC | Ewing's Sarcoma | 0.07 |

| RD | Rhabdomyosarcoma | 0.12 |

| Rh30 | Rhabdomyosarcoma | 0.15 |

| SK-N-AS | Neuroblastoma | 0.21 |

| IMR-32 | Neuroblastoma | 0.22 |

| CHP-134 | Neuroblastoma | 0.25 |

| SK-ES-1 | Ewing's Sarcoma | 0.35 |

| HT-1080 | Fibrosarcoma | 0.45 |

| U2OS | Osteosarcoma | 0.55 |

| Saos-2 | Osteosarcoma | 0.6 |

| A204 | Rhabdomyosarcoma | 0.8 |

| GCT | Giant Cell Tumor | 1.2 |

| SW-872 | Liposarcoma | 1.5 |

| SW-982 | Synovial Sarcoma | 2.1 |

| HT-29 | Colon Carcinoma | 2.5 |

| HCT-116 | Colon Carcinoma | 3.2 |

| MCF-7 | Breast Carcinoma | >10 |

| MDA-MB-231 | Breast Carcinoma | >10 |

| PC-3 | Prostate Carcinoma | >10 |

| DU-145 | Prostate Carcinoma | >10 |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits IGF-1R/IR signaling pathways.

Caption: A typical workflow for Western Blot analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of IGF-1R and IR in the presence of this compound by measuring the amount of ADP produced.

-

Materials:

-

Recombinant human IGF-1R or IR kinase domain

-

This compound (serial dilutions)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

[³H]Thymidine (1 µCi/well)

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Pulse-label the cells by adding [³H]Thymidine to each well and incubate for an additional 4-18 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the filter mat to remove unincorporated [³H]Thymidine.

-

Measure the radioactivity of the incorporated [³H]Thymidine using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of proliferation inhibition against the log concentration of this compound.

-

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the IGF-1R/IR signaling pathway following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-p-IR, anti-p-Akt, anti-p-ERK, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell lines

-

This compound

-

Cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V and PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Conclusion

This compound is a potent dual inhibitor of IGF-1R and IR, key drivers of oncogenic signaling. Its mechanism of action, centered on the blockade of the PI3K/Akt and MAPK pathways, translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies in oncology. Understanding the nuances of its mechanism and the methodologies for its characterization is crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit.

References

BMS-536924: A Technical Guide to its ATP-Competitive Inhibition of IGF-1R and IR Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-536924 is a potent and selective small-molecule inhibitor that demonstrates ATP-competitive inhibition of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases. This dual inhibitory activity disrupts critical downstream signaling pathways, primarily the PI3K/Akt and MEK/ERK pathways, which are pivotal in cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Introduction

The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1R, is a well-validated target in oncology. Its overexpression and activation are implicated in the pathogenesis and progression of numerous cancers. This compound was developed as a dual inhibitor of IGF-1R and the structurally related insulin receptor (IR), offering a strategy to overcome potential resistance mechanisms and enhance anti-tumor efficacy.[1] This document serves as a technical resource for researchers exploring the therapeutic potential and mechanistic intricacies of this compound.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[2] This means it binds to the ATP-binding pocket of the IGF-1R and IR kinase domains, preventing the binding of ATP and subsequent autophosphorylation of the receptors. This initial step is critical for the activation of the downstream signaling cascades. By blocking autophosphorylation, this compound effectively abrogates the signal transduction mediated by these receptors.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and other kinases, as well as in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Insulin Receptor (IR) | 73[3][4][5][6] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[3][4][5][6] |

| Focal Adhesion Kinase (FAK) | 150[4][5] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[4][5] |

Table 2: Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48[4] |

| LS174T | Colon Cancer | 2.05[4] |

| Rh41 | Rhabdomyosarcoma | 0.069[7] |

| Rh36 | Rhabdomyosarcoma | 1.6[7] |

| RD-1S (sensitive) | Rhabdomyosarcoma | 0.238[7] |

| RD-1R (resistant) | Rhabdomyosarcoma | 2.0[7] |

| MCF7 | Breast Cancer | 1.2[8] |

Signaling Pathways

This compound-mediated inhibition of IGF-1R and IR leads to the downregulation of two major signaling pathways: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway. These pathways are crucial for cell cycle progression, proliferation, and the inhibition of apoptosis.

Figure 1: this compound inhibits the IGF-1R/IR signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays commonly used to characterize the activity of this compound.

IGF-1R Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of IGF-1R.

-

Reaction Setup : In a 96-well plate, combine recombinant human IGF-1R enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[1]

-

Initiation : Start the reaction by adding ATP.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]

-

Detection : Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a commercial kit like ADP-Glo™.[1]

-

Data Analysis : Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

References

- 1. promega.de [promega.de]

- 2. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bio-techne.com [bio-techne.com]

- 7. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

BMS-536924: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-536924 is a potent, orally active, and ATP-competitive small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] Its ability to disrupt key signaling cascades has positioned it as a significant tool in cancer research, particularly in tumors where IGF-1R signaling is a critical driver of growth and survival.[3][4] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of both IGF-1R and IR, with IC50 values of 100 nM and 73 nM, respectively.[1][5] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (e.g., IGF-1, IGF-2, insulin), thereby blocking the initiation of downstream intracellular signaling. The compound has also shown modest activity against other kinases such as FAK and Lck.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 (nM) |

| IGF-1R | 100 |

| IR | 73 |

| FAK | 150 |

| Lck | 341 |

Table 2: Cellular Activity of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| CD8-IGF-IR-MCF10A | Breast Cancer (Engineered) | 0.48 | Inhibits growth.[1] |

| Rh41 | Rhabdomyosarcoma | 0.069 | Sensitive to this compound.[3] |

| Rh36 | Rhabdomyosarcoma | 1.6 | Resistant to this compound.[3] |

| MCF7 | Breast Cancer | 1.2 | Most sensitive among a panel of 23 breast cancer cell lines.[6] |

Downstream Signaling Pathways

Inhibition of IGF-1R and IR by this compound leads to the downregulation of two primary signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway. These pathways are crucial for cell proliferation, survival, and differentiation.

The PI3K/Akt/mTOR Pathway

Upon activation, IGF-1R and IR recruit and phosphorylate insulin receptor substrate (IRS) proteins, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt phosphorylates a multitude of downstream targets, including GSK3β and mTOR, to promote cell survival and proliferation. This compound effectively blocks the phosphorylation and activation of Akt.[5][7] Studies have shown a time-dependent inhibition of Akt phosphorylation, with complete blockage observed after 48 hours of treatment.[5]

The Ras/Raf/MAPK Pathway

The activation of IGF-1R/IR can also lead to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade. This pathway is a key regulator of gene expression and cell cycle progression. This compound has been shown to inhibit the ligand-induced phosphorylation of ERK1/2 (MAPK1/2).[5]

Cellular Consequences of Pathway Inhibition

The blockade of these critical signaling pathways by this compound manifests in several key cellular outcomes:

-

Inhibition of Cell Proliferation: this compound demonstrates antiproliferative activity across a range of cancer cell lines.[5]

-

Induction of Apoptosis: Treatment with this compound leads to an increase in markers of apoptosis, such as cleaved PARP and caspase-3, and upregulates the expression of the pro-apoptotic protein PDCD4.[5]

-

Cell Cycle Arrest: The compound can cause a G0/G1 block, decreasing the proportion of cells in the S-phase of the cell cycle.[1]

Experimental Protocols

Western Blot Analysis for Phosphoprotein Levels

This protocol is a generalized procedure for assessing the phosphorylation status of proteins in the IGF-1R signaling pathway following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., MCF10A, Rh41) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-incubate cells with desired concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) or DMSO (vehicle control) for 1 hour.[5]

-

Stimulate the cells with a ligand such as IGF-1 (e.g., 50 ng/mL) for 10 minutes to induce receptor phosphorylation.[5]

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

5. Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-IGF-1R, p-Akt, p-ERK1/2) and total proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

7. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

2. Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO).

3. Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

4. MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C, allowing for the conversion of the tetrazolium salt to formazan by viable cells.

5. Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of the IGF-1R/IR signaling axis. Its ability to potently block the PI3K/Akt and MAPK pathways provides a strong rationale for its use in preclinical and potentially clinical settings for cancers reliant on this signaling network. This guide offers a foundational understanding of its mechanism and the experimental approaches to study its effects, serving as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of BMS-536924 on Akt and MAPK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-536924 is a potent, orally active, and selective small molecule inhibitor that competitively targets the ATP-binding sites of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cellular proliferation, survival, and transformation, with its dysregulation frequently implicated in the progression of various cancers.[3] By inhibiting IGF-1R and IR, this compound effectively blocks the initiation of downstream signaling cascades, most notably the PI3K/Akt and Ras/Raf/MAPK pathways, which are central to tumor cell growth and survival.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on Akt and MAPK phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound functions as a dual inhibitor of IGF-1R and IR.[4] Upon ligand binding (e.g., IGF-1 or insulin), these receptor tyrosine kinases (RTKs) undergo autophosphorylation, creating docking sites for substrate proteins and initiating downstream signaling. This compound prevents this initial activation step. By blocking receptor autophosphorylation, it effectively abrogates the signal transduction through two major pathways:

-

The PI3K/Akt Pathway: Crucial for cell survival and inhibition of apoptosis.

-

The Ras/Raf/MEK/MAPK Pathway: Primarily involved in regulating cell proliferation and differentiation.[3]

The inhibitory activity of this compound is not entirely exclusive to IGF-1R and IR, with modest activity observed against other kinases such as FAK and Lck.[1][2] However, it displays very little activity against the downstream kinases Akt1 and MAPK1/2 themselves, confirming its action at the receptor level.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, with IC50 values determining the concentration required for 50% inhibition.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value (nM) | Source |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 80 - 100 | [1][2][4] |

| Insulin Receptor (IR) | 73 | [1][2][4] |

| Focal Adhesion Kinase (FAK) | 150 | [1][2] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 341 | [1][2] |

Table 2: Cellular Effects of this compound on Akt and MAPK Phosphorylation

| Cell Line | Concentration | Treatment Time | Effect on Akt Phosphorylation | Effect on MAPK (ERK1/2) Phosphorylation | Source |

| CD8-IGF-IR-MCF10A | 1 µM | 1 - 48 hours | Time-dependent inhibition; complete blockage by 48h | Not specified | [2] |

| MCF10A | 1 µM | 1 hour pre-incubation | Inhibited IGF-I-induced phosphorylation | Inhibited IGF-I-induced phosphorylation | [2][6] |

| ML-1 (AML) | Not specified (24h) | 24 hours | Inhibition of downstream signaling | Inhibition of downstream signaling | [5][7] |

| Rh41 & Rh36 (Rhabdomyosarcoma) | Not specified | Not specified | Inhibition in sensitive cells (Rh41) | Inhibition in sensitive cells (Rh41) | [3] |

| OV202 (Ovarian Cancer) | 5 µM (IC50) | 24 - 48 hours | Reduced activation | Reduced activation | [8] |

| 4T1 (Breast Cancer) | 0.1 - 1 µM | Not specified | Inhibited insulin/IGF-1 stimulated proliferation | Not specified | [9] |

Signaling Pathways and Experimental Workflow

IGF-1R Signaling and this compound Inhibition

The following diagram illustrates the canonical IGF-1R signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits IGF-1R/IR, blocking PI3K/Akt and MAPK pathways.

Experimental Workflow: Western Blotting

Western blotting is the primary technique used to quantify changes in protein phosphorylation. The workflow involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to the phosphorylated and total protein forms.

Caption: Standard workflow for analyzing protein phosphorylation via Western Blot.

Detailed Experimental Protocols

Protocol: Analysis of Akt and MAPK Phosphorylation by Western Blot

This protocol provides a generalized procedure for assessing the effect of this compound on target protein phosphorylation in cultured cells.

1. Cell Culture and Treatment:

-

Seed cells (e.g., MCF10A, ML-1) in appropriate culture dishes and grow to 70-80% confluency.[3]

-

For ligand stimulation experiments, serum-starve the cells overnight to reduce basal signaling.[2]

-

Pre-incubate cells with desired concentrations of this compound (e.g., 0.1 µM to 5 µM) or DMSO (vehicle control) for a specified time (e.g., 1 to 24 hours).[2][7]

-

If applicable, stimulate cells with a ligand like IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before harvesting.[2][10]

2. Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[11]

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[3][11]

-

Perform electrophoresis to separate proteins based on molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[11][12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[13]

-

Key Antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (ERK1/2)

-

Phospho-IGF-I Receptor β

-

β-Actin or GAPDH (as a loading control)

-

-

-

Washing: Wash the membrane three to five times with TBST for 5-15 minutes each to remove unbound primary antibody.[13]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.[11]

-

Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.

Logical Relationship of this compound Action

The mechanism of this compound can be simplified to a direct logical cascade from receptor inhibition to cellular outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to BMS-536924-Mediated Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: BMS-536924 is a potent, orally active, and selective small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overexpression is implicated in the development and progression of numerous cancers.[3][4] By competitively inhibiting the ATP-binding site of these receptors, this compound effectively blocks downstream signaling cascades, primarily the PI3K/Akt pathway, which are essential for suppressing apoptosis.[5][6] This disruption of pro-survival signaling shifts the cellular balance towards programmed cell death, making this compound a compound of significant interest in oncology research, particularly for overcoming drug resistance.[2][7] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the induction of apoptosis by this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of both IGF-1R and the structurally related insulin receptor (IR).[2] Its inhibitory concentrations (IC50) are 100 nM for IGF-1R and 73 nM for IR.[1] In cancer cells that are dependent on the IGF-1R signaling axis for survival, this inhibition is the primary trigger for apoptosis.

The binding of ligands such as IGF-1 or IGF-2 to IGF-1R initiates receptor autophosphorylation and subsequent activation of downstream pro-survival pathways. The two principal signaling cascades are:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a central pathway in promoting cell survival. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K. PI3K generates PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad (a BH3-only protein) and Forkhead box O (FOXO) transcription factors, thereby preventing apoptosis and promoting cell proliferation.[6][8][9]

-

MAPK/ERK Pathway: This pathway is also activated by IGF-1R and is primarily involved in regulating cell proliferation and differentiation.[6]

This compound blocks the initial autophosphorylation of IGF-1R/IR, preventing the activation of these downstream effectors.[5][6] The subsequent deactivation of the PI3K/Akt pathway is a crucial event that removes the inhibitory signals on pro-apoptotic machinery, directly leading to the induction of programmed cell death.[6][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (this compound) and rationale for combining with EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

BMS-536924 and Cell Cycle Arrest: A Technical Guide

Executive Summary: BMS-536924 is a potent, orally active, and selective small molecule inhibitor that competitively targets the ATP-binding site of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1] Aberrant activation of the IGF-1R signaling pathway is a well-established driver of cell proliferation, survival, and oncogenic transformation in a variety of human cancers.[2][3] By blocking the catalytic activity of IGF-1R and IR, this compound effectively abrogates downstream signaling through critical pathways such as the PI3K/Akt and MAPK/ERK cascades.[4][5] A primary consequence of this inhibition is the induction of cell cycle arrest, predominantly in the G0/G1 phase, thereby halting cellular proliferation.[1][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on kinase activity and cell growth, its role in inducing G1 phase cell cycle arrest, and detailed protocols for key experimental evaluations.

Introduction

The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a pivotal role in regulating normal cell growth, differentiation, and metabolism.[2] The IGF-1R is a receptor tyrosine kinase that, upon binding with its ligands (IGF-I or IGF-II), undergoes autophosphorylation and activates downstream intracellular signaling cascades.[2] In numerous malignancies, including breast cancer, sarcoma, and glioma, the IGF-1R pathway is frequently overexpressed or hyperactivated, contributing to uncontrolled cell proliferation and resistance to apoptosis.[3][7][8] This makes the IGF-1R an attractive target for cancer therapy.[3][7]

This compound was developed as a dual inhibitor of IGF-1R and the structurally related insulin receptor (IR).[4] By inhibiting these key upstream kinases, this compound provides a powerful tool to probe the biological consequences of this signaling axis and serves as a potential therapeutic agent for cancers dependent on this pathway.[3][7] A significant and consistent outcome of this compound treatment in sensitive cancer cell lines is the induction of cell cycle arrest, which forms the core focus of this guide.[1][4]

Mechanism of Action of this compound

Primary Targets and Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of IGF-1R and IR.[5] Its high affinity for these receptors prevents the transfer of phosphate from ATP to tyrosine residues, a critical step in receptor activation.[2] In addition to its primary targets, this compound shows inhibitory activity against other kinases, such as Focal Adhesion Kinase (FAK) and Lymphocyte-specific protein tyrosine kinase (Lck), although at higher concentrations.[1]

Impact on Downstream Signaling Pathways

Inhibition of IGF-1R/IR autophosphorylation by this compound prevents the recruitment and activation of substrate adaptors like insulin receptor substrate (IRS) proteins. This blockade disrupts two major downstream signaling pathways crucial for cell proliferation and survival:

-

PI3K/Akt Pathway: The abrogation of IRS signaling prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B). Akt is a central node that promotes cell survival and progression through the cell cycle.[5] this compound treatment leads to a time-dependent inhibition of Akt phosphorylation.[1][9]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also activated by IGF-1R signaling and plays a role in mitogenesis. This compound has been shown to inhibit the ligand-induced phosphorylation of ERK1/2.[2]

This compound-Induced Cell Cycle Arrest

Induction of G0/G1 Arrest

A hallmark of this compound's anti-proliferative effect is the induction of cell cycle arrest in the G0/G1 phase.[1] Studies using flow cytometry have demonstrated that treatment with this compound leads to a dose-dependent accumulation of cells in G0/G1 and a corresponding decrease in the proportion of cells in the S (synthesis) phase.[1][6] This blockade of entry into the S phase effectively halts DNA replication and prevents cell division. In some cell lines, this compound also induces apoptosis, which can be observed as an increase in the sub-G1 population.[8][10]

Molecular Mediators of G1 Arrest

The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2.[11][12] The IGF-1R/PI3K/Akt pathway promotes G1-S transition through several mechanisms:

-

Cyclin D1 Regulation: Akt can phosphorylate and inactivate GSK3β, a kinase that promotes the degradation of Cyclin D1.[12] Inhibition of Akt by this compound can therefore lead to decreased Cyclin D1 levels.

-

CDK Inhibitor (CKI) Regulation: Akt can phosphorylate and promote the cytoplasmic localization of CDK inhibitors like p21 and p27, preventing them from inhibiting nuclear CDK complexes.[13][14] this compound-mediated Akt inhibition allows these inhibitors to enter the nucleus and bind to Cyclin/CDK complexes.

-

Rb Phosphorylation: The Cyclin D1-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[15][16] This releases the E2F transcription factor, which drives the expression of genes required for S-phase entry.[17]

By inhibiting Akt, this compound disrupts these processes, leading to reduced Cyclin D1/CDK4 activity, hypophosphorylation of Rb, and the subsequent failure to progress into S phase, resulting in G1 arrest.[15][17]

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 Value (nM) | Reference |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 80 - 100 | [1][9] |

| Insulin Receptor (IR) | 73 | [1][4] |

| Focal Adhesion Kinase (FAK) | 150 | [1] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 341 | [1] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| CD8-IGF-IR-MCF10A | Breast (Engineered) | 0.48 | [1] |

| MCF7 | Breast | 1.2 | [2] |

| LS174T | Colon | 2.05 | [1] |

| Rh41 | Rhabdomyosarcoma | Sensitive (<1) | [3][7] |

| Rh36 | Rhabdomyosarcoma | Resistant (>1) | [3][7] |

| Ewing's Sarcoma Panel | Sarcoma | Generally Sensitive | [7][18] |

| Neuroblastoma Panel | Neuroblastoma | Generally Sensitive | [7][18] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line(s) | Concentration (µM) | Duration (hr) | Observed Effect | Reference |

| General | 0.1 - 1 | 24 | Decrease in S-phase cells, G0/G1 block | [1] |

| CD8-IGF-IR-MCF10A | Not specified | Not specified | Accumulation of cells in G0/G1 | [6] |

| Glioma Cells | 0.1 - 0.8 | 48 | Significant increase in sub-G1 DNA content (apoptosis) | [8] |

| ML-1 | Not specified | Not specified | Induces G1 arrest | [4] |

Key Experimental Protocols

Cell Proliferation Assay (MTS)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[2][5][6]

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1,000-12,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in the appropriate medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.[2]

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the analysis of DNA content for cell cycle distribution using Propidium Iodide (PI) staining.[8][19][20]

-

Cell Treatment: Plate cells in 6-well plates or culture flasks and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant containing floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (can be stored for weeks).[20]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE). Collect at least 10,000 events per sample.

-

Analysis: Gate on the single-cell population to exclude doublets. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[21]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the IGF-1R pathway following this compound treatment.[2][9][22][23]

-

Cell Lysis: Plate and treat cells with this compound as required. For acute signaling inhibition, pre-treat with the inhibitor for 1-2 hours before stimulating with IGF-I (e.g., 50 ng/mL) for 10-15 minutes.[9] Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C.[22] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-phospho-IGF-1R, anti-phospho-Akt, anti-total-Akt) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD-based imager.[22]

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Conclusion

This compound is a well-characterized dual inhibitor of IGF-1R and IR that demonstrates significant anti-proliferative activity in various cancer models.[3][7] Its primary mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream PI3K/Akt and MAPK/ERK signaling.[2][9] A key consequence of this pathway inhibition is the induction of a robust G0/G1 cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[1][6] The data summarized in this guide highlight its potency and its specific effects on cell cycle machinery. The provided protocols offer a framework for researchers to investigate and validate the effects of this compound and similar compounds in a laboratory setting. These findings underscore the therapeutic potential of targeting the IGF-1R pathway to control cancer cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Reverses IGF-IR-induced Transformation of Mammary Epithelial Cells and Causes Growth Inhibition and Polarization of MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The double dealing of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Discovery and Synthesis of BMS-536924: A Dual Inhibitor of IGF-1R and IR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-536924 is a potent, orally active, and competitive small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1] Developed by Bristol-Myers Squibb, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and in vivo tumor models.[2][3] Its mechanism of action involves the inhibition of receptor autophosphorylation and subsequent downstream signaling through the MEK1/2 and Akt pathways.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.

Introduction

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in normal cell growth, proliferation, and differentiation. However, dysregulation of this pathway, particularly through the overexpression or enhanced activity of IGF-1R, is a common feature in many types of cancer.[4] This makes IGF-1R an attractive target for therapeutic intervention. This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of IGF-1R kinase.[3] Notably, it also exhibits potent inhibitory activity against the structurally related insulin receptor (IR).[1][2] This dual inhibitory activity is a key characteristic of the compound, with potential implications for both efficacy and safety profiles.

Pharmacological Profile

This compound is characterized by its potent inhibition of both IGF-1R and IR. The compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptors and preventing their autophosphorylation, a critical step in signal transduction.[5]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[1][5] |

| Insulin Receptor (IR) | 73[1][5] |

| Focal Adhesion Kinase (FAK) | 150[1][5] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[1][5] |

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CD8-IGF-IR-MCF10A | Breast | 0.48[1] |

| Rh41 | Rhabdomyosarcoma | 0.069[4] |

| Rh36 | Rhabdomyosarcoma | 1.6[4] |

| HL-60 | Acute Myeloid Leukemia | 0.34[6] |

| U937 | Acute Myeloid Leukemia | <0.08[6] |

| MCF-7 | Breast | 0.5[6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by blocking the signaling cascades downstream of IGF-1R and IR. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for substrate proteins such as IRS-1 and Shc. This initiates two major signaling pathways: the PI3K/Akt pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in mitogenesis.[4][7] By inhibiting the initial receptor phosphorylation, this compound effectively shuts down both of these critical pro-cancerous signaling axes.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (this compound) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Expression of Insulin Receptor Isoform A and Insulin-Like Growth Factor-1 Receptor in Human Acute Myeloid Leukemia: Effect of the dual receptor inhibitor this compound in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

BMS-536924: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-536924 is a potent and selective small molecule inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] As a dual inhibitor, it plays a crucial role in the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, cell biology, and drug development.

Target Profile and Selectivity

This compound is an ATP-competitive inhibitor, demonstrating high affinity for the kinase domains of IGF-1R and IR.[3][4] Its inhibitory activity extends to a lesser extent to other kinases, highlighting a favorable selectivity profile. The quantitative measures of its potency are summarized in the tables below.

Table 1: Primary Target Inhibition

| Target | IC50 (nM) |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100[1][2] |

| Insulin Receptor (IR) | 73[1][2] |

Table 2: Off-Target Kinase Inhibition

| Target | IC50 (nM) |

| Focal Adhesion Kinase (FAK) | 150[2][3] |

| Lymphocyte-specific protein tyrosine kinase (Lck) | 341[2][3] |

| Mitogen-activated protein kinase kinase (MEK) | Modest Activity[3] |

Signaling Pathways

This compound exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are integral to cell proliferation, survival, and differentiation.

References

BMS-536924: A Potent Dual IGF-1R/IR Inhibitor in Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: BMS-536924 is a small molecule inhibitor that demonstrates potent and selective activity against the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] As a dual inhibitor, it disrupts critical signaling pathways involved in cell growth, proliferation, and survival, making it a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the activity of this compound across various cancer cell lines, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the IGF-1R and IR tyrosine kinases.[3] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3] The inhibition of these pathways ultimately leads to cell cycle arrest, reduced proliferation, and induction of apoptosis in sensitive cancer cell lines.[4]

Data Presentation: In Vitro Efficacy of this compound

The sensitivity of various cancer cell lines to this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the reported IC50 values for this compound across a range of cancer cell lines.

Table 1: IC50 Values of this compound in Sarcoma and Neuroblastoma Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Sensitivity |

| Rhabdomyosarcoma | Rh41 | 0.069 | Sensitive |

| Rhabdomyosarcoma | Rh36 | 1.6 | Resistant |

| Ewing's Sarcoma | TC32 | - | Sensitive |

| Fibrosarcoma | HT1080/S | - | Sensitive |

| Leiomyosarcoma | SK-LMS-1 | - | Sensitive |

Note: Specific IC50 values for TC32, HT1080/S, and SK-LMS-1 were not explicitly provided in the search results, but the cell lines were mentioned as sensitive.

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| CD8-IGF-IR-MCF10A | 0.48 |

| MCF7 | < 6 |

| MDA-MB-231 | > 6 |

| MDA-MB-435 | > 6 |

| AU565 | - |

| SUM149 | - |

Note: A study on 23 breast cancer cell lines showed that 16 were sensitive to this compound. For some cell lines, the IC50 was not reached (>9.9 µmol/L). The table presents a selection of these cell lines.

Table 3: IC50 Values of this compound in Glioma Cell Lines

| Cell Line | IC50 (nM) |

| M059K (TMZ-sensitive) | ~200 |

| M059K-R (TMZ-resistant) | ~400 |

| U87MG (TMZ-sensitive) | ~200 |

| U87MG-R (TMZ-resistant) | ~400 |

Note: The IC50 values are approximated from graphical data presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the IGF-1R signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time. For phosphorylation studies, cells may be stimulated with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before lysis. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, and a loading control like β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the IGF-1R/IR signaling cascade.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis of signaling proteins.

Logical Relationship: Drug Sensitivity and Resistance

Caption: Upregulation of EGFR/HER2 signaling as a resistance mechanism.

References

- 1. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for BMS-536924 In Vitro Cell Proliferation Assays

These application notes provide detailed protocols for assessing the in vitro efficacy of BMS-536924, a potent and selective dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR). The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of the IGF-1R and IR kinases.[1][2] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is implicated in the development and progression of numerous cancers.[3] this compound has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis.[2][4] This document outlines two common in vitro methods to quantify the anti-proliferative effects of this compound: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[4][5] This inhibition leads to a reduction in cell viability and can induce apoptosis.[6]

Figure 1: this compound Signaling Pathway Inhibition.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of cancer cell lines, as determined by in vitro cell proliferation assays.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rh41 | Rhabdomyosarcoma | 0.069 | [3] |

| TC-71 | Ewing's Sarcoma | 0.08 | [7] |

| SK-N-AS | Neuroblastoma | 0.12 | [7] |

| A673 | Ewing's Sarcoma | 0.15 | [7] |

| RD | Rhabdomyosarcoma | 0.23 | [7] |

| CD8-IGF-IR-MCF10A | Breast Cancer | 0.48 | [2] |

| MCF7 | Breast Cancer | <6 | [8] |

| AU565 | Breast Cancer | <6 | [8] |

| SUM149 | Breast Cancer | <6 | [8] |

| MDA-MB-231 | Breast Cancer | >6 | [8] |

| Rh36 | Rhabdomyosarcoma | 1.6 | [3] |

| HT-1080 | Fibrosarcoma | >10 | [7] |

| SK-LMS-1 | Leiomyosarcoma | >10 | [7] |

Experimental Protocols

The following are detailed protocols for two standard in vitro cell proliferation assays to determine the efficacy of this compound.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Workflow:

Figure 2: CellTiter-Glo® Assay Workflow.

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium. Include wells with medium only for background measurements.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Reagent Preparation and Plate Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer. Equilibrate the cell plate to room temperature for approximately 30 minutes.[1][11]

-

Assay: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[11]

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measurement: Record the luminescence using a luminometer.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density in 100 µL of culture medium and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis

For both assays, the cell viability can be expressed as a percentage of the vehicle-treated control cells. The IC50 values can be calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

References

- 1. ch.promega.com [ch.promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (this compound) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 11. promega.com [promega.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Phosphorylated IGF-1R Following BMS-536924 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction